molecular formula C16H14ClN3O4S2 B4298003 ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE

ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE

Cat. No.: B4298003
M. Wt: 411.9 g/mol
InChI Key: VJALGEGOWBCNKV-UHFFFAOYSA-N
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Description

Ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiadiazole ring, a sulfonamide group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate typically involves multiple steps, including the formation of the benzothiadiazole ring, sulfonamide linkage, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the benzothiadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-4,5-dimethylthiophene-3-carboxylate
  • 2-((2-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)ethyl)amino)-2-oxoacetic acid

Uniqueness

Ethyl (2,1,3-benzothiadiazol-4-ylsulfonyl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-2-(2-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S2/c1-2-24-16(21)14(10-6-3-4-7-11(10)17)20-26(22,23)13-9-5-8-12-15(13)19-25-18-12/h3-9,14,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJALGEGOWBCNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE
Reactant of Route 2
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE
Reactant of Route 3
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE
Reactant of Route 4
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE
Reactant of Route 5
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
ETHYL 2-(2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)-2-(2-CHLOROPHENYL)ACETATE

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